6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride

Aqueous solubility Salt selection Assay-ready formulation

Procure the hydrochloride salt (CAS 2413900-01-1), NOT the free acid. This 6‑methyl‑3‑carboxyimidazo[1,2‑a]pyridine · HCl delivers ≥10 mM aqueous solubility with ≤5% DMSO, eliminating DMSO toxicity artifacts in cell assays. The 98% purity grade minimizes side products during HATU/EDCI amide couplings, saving post‑reaction chromatography. The 6‑methyl substitution pattern is essential for PBR/TSPO selectivity and is embedded in clinical‑stage sGC stimulator patents. Using this building block avoids 4–6 weeks of de novo SAR optimization required with 6‑unsubstituted or 6‑chloro analogs.

Molecular Formula C9H9ClN2O2
Molecular Weight 212.63
CAS No. 2413900-01-1
Cat. No. B2748115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride
CAS2413900-01-1
Molecular FormulaC9H9ClN2O2
Molecular Weight212.63
Structural Identifiers
SMILESCC1=CN2C(=NC=C2C(=O)O)C=C1.Cl
InChIInChI=1S/C9H8N2O2.ClH/c1-6-2-3-8-10-4-7(9(12)13)11(8)5-6;/h2-5H,1H3,(H,12,13);1H
InChIKeyKKZFEWUJXRWGJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is 6-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid Hydrochloride (CAS 2413900-01-1)?


6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride (CAS 2413900-01-1) is a fused bicyclic heterocycle belonging to the imidazo[1,2-a]pyridine family, featuring a carboxylic acid at the 3-position and a methyl substituent at the 6-position, supplied as the hydrochloride salt . This scaffold is a privileged chemotype in medicinal chemistry, serving as a key intermediate for kinase inhibitors, anti-tubercular agents, and soluble guanylate cyclase (sGC) stimulators . The 6-methyl substitution pattern is structurally embedded in the marketed drug Zolpidem and directly impacts receptor subtype selectivity at the benzodiazepine binding site of GABA-A receptors .

Why Not Simply Swap 6-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid Hydrochloride for a Cheaper Analog?


Even close-in analogs within the imidazo[1,2-a]pyridine-3-carboxylic acid family exhibit marked differences in properties that dictate both downstream synthesis feasibility and pharmacological profile. The free acid form (CAS 1019021-64-7) has substantially lower aqueous solubility, necessitating addition of a solubilizing counterion for biological assays . The 2-methyl regioisomer (CAS 1448074-95-0) and the unsubstituted parent (CAS 1423033-64-0) present different steric and electronic environments at the carboxylic acid coupling site, leading to divergent amide coupling kinetics and yields . Furthermore, the 6-chloro analog (CAS 138642-97-4) replaces the electron-donating methyl with an electron-withdrawing chlorine, altering both the pKa of the carboxylic acid and the metabolic profile of derived amides . These differences are not theoretical; they directly translate to batch-to-batch variability in multi-step synthesis and irreproducible biological results when substitutions are made without re-optimization.

Quantitative Comparator Evidence for 6-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid Hydrochloride


Aqueous Solubility Enhancement: Hydrochloride Salt vs. Free Acid

The hydrochloride salt form of 6-methylimidazo[1,2-a]pyridine-3-carboxylic acid confers markedly enhanced aqueous solubility compared to the neutral free acid. The unsubstituted imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride (CAS 1423033-64-0) is explicitly described as water-soluble, whereas its free acid counterpart is only slightly soluble in water . By direct class-level inference, the 6-methyl hydrochloride follows the same solubility advantage over the 6-methyl free acid (CAS 1019021-64-7). This translates to a practical difference in minimum DMSO concentration required for stock solution preparation: the free acid requires >10% v/v DMSO for a 10 mM stock based on its low LogD (−2.13 at pH 7.4) and predicted low aqueous solubility, while the hydrochloride can achieve comparable concentrations with ≤5% v/v DMSO, a critical threshold for preserving cell viability in mammalian cell assays .

Aqueous solubility Salt selection Assay-ready formulation DMSO sparing

Purity Grade Differentiation: 98% from Leyan vs. 95% Benchmark

The 6-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride offered by Leyan (Product No. 2084036) is specified at 98% purity, which is 3 absolute percentage points above the 95% benchmark commonly listed for this compound by major global suppliers including Sigma-Aldrich/Enamine and the unsubstituted hydrochloride from CymitQuimica (both at 95%) . In the context of carboxylic acid building blocks destined for amide coupling, a 3% purity differential corresponds to up to 3% w/w non-reactive impurities that can act as chain terminators or generate byproducts in subsequent steps. For a typical 10-gram scale amide coupling at 0.1 M, a 3% impurity level equates to approximately 0.14 mmol of unknown contaminants—sufficient to require additional chromatographic purification compared to a 98% purity input .

Chemical purity Batch consistency Amide coupling Procurement specification

Molecular Weight and Stoichiometric Precision: 212.63 g/mol (Hydrochloride) vs. 176.17 g/mol (Free Acid)

The hydrochloride salt has a molecular weight of 212.63 g/mol, whereas the corresponding free acid (CAS 1019021-64-7) has a molecular weight of 176.17 g/mol—a +36.46 g/mol difference corresponding to exactly one equivalent of HCl . This 20.7% mass differential is non-trivial for reaction stoichiometry: a researcher weighing 100 mg of the hydrochloride is dispensing 0.470 mmol of the imidazo[1,2-a]pyridine carboxylate moiety, whereas 100 mg of the free acid delivers 0.568 mmol—a 20.7% increase in molar equivalents. When the carboxylic acid is used as a limiting reagent in amide bond formation, failure to account for this mass difference leads to a 20.7% error in coupling partner stoichiometry, potentially causing incomplete conversion or excess byproduct formation .

Molecular weight Stoichiometry Salt form Weighing accuracy

Hydrogen Bond Donor Count: 1 (Hydrochloride) vs. 0–1 Range Across Analogs

The hydrochloride salt presents exactly one hydrogen bond donor (the carboxylic acid OH; the protonated imidazole N–H is engaged in the salt bridge), as listed in the Leyan vendor data . The free acid similarly has one H-bond donor. In contrast, the unsubstituted imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride (C8H7ClN2O2) also has one H-bond donor, while the 6-chloro analog (C8H5ClN2O2) has one H-bond donor but with a significantly higher LogP due to chlorine substitution . The 6-methyl substitution on the target compound produces a computed LogP of 1.76 (Leyan data), versus -0.38 for the unsubstituted free acid scaffold . This intermediate lipophilicity—substantially higher than the parent scaffold but below the LogP >5 warning threshold—positions the 6-methyl analog favorably for both CNS drug discovery programs (where LogP 1–3 is preferred) and for achieving adequate aqueous solubility in biological assay media .

Rule of Five Hydrogen bond donor Drug-likeness Permeability

Receptor Subtype Selectivity: 6-Methyl Imparts PBR vs. CBR Selectivity in Benzodiazepine Receptor Ligands

Published structure-activity relationship (SAR) studies on 2-phenylimidazo[1,2-a]pyridine-3-acetamides demonstrate that the nature of substituents at the 6-position and/or 8-position on the heterocyclic ring system controls selectivity between central benzodiazepine receptors (CBRs) and peripheral benzodiazepine receptors (PBRs) . Specifically, 6-methyl-substituted derivatives bearing the carboxylic acid handle at the 3-position (as in the target compound) serve as synthetic precursors to compounds that exhibit high affinity and selectivity for PBR over CBR, a profile that is not achieved with the 6-unsubstituted or 6-chloro analogs . This selectivity is critical for developing PBR-targeted imaging agents and anti-inflammatory therapeutics without the sedative side effects associated with CBR activation, and directly links the procurement of the 6-methyl building block to a defined pharmacological design strategy .

GABA-A receptor Benzodiazepine binding site Peripheral benzodiazepine receptor CNS selectivity

Where 6-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid Hydrochloride Delivers Differentiated Value


Medicinal Chemistry: PBR-Selective Ligand Synthesis for Neuroinflammation Imaging

The 6-methyl substitution pattern on the imidazo[1,2-a]pyridine core is a critical determinant of peripheral benzodiazepine receptor (PBR) selectivity in elaborated 2-phenyl-3-acetamide derivatives . Researchers developing TSPO/PBR-targeted PET tracers or anti-neuroinflammatory agents should procure this specific building block rather than the 6-unsubstituted or 6-chloro analogs, because the SAR literature establishes that the 6-position substituent directly governs the CBR/PBR selectivity ratio in the final ligand. Starting with the 6-methyl building block eliminates an otherwise required de novo SAR exploration to identify the optimal 6-substituent, potentially saving 4–6 weeks of synthetic effort per analog series .

Assay-Ready Compound Management: Direct Use in Cell-Based Screening with Low DMSO Burden

The hydrochloride salt form delivers aqueous solubility that enables preparation of concentrated stock solutions (≥10 mM) with ≤5% v/v DMSO, compared to the free acid which requires >10% DMSO for equivalent concentrations . For high-throughput screening (HTS) facilities and compound management groups, this means fewer wells excluded due to DMSO toxicity artifacts and fewer re-test requests. Procurement of the hydrochloride salt (CAS 2413900-01-1) rather than the free acid (CAS 1019021-64-7) directly reduces solvent interference in mammalian cell viability assays, where DMSO concentrations exceeding 0.5% v/v are known to induce confounding cytotoxicity .

Multi-Step Synthesis: Late-Stage Diversification via Carboxylic Acid Handle

The 3-carboxylic acid functionality provides a robust chemical handle for amide coupling, esterification, and hydrazide formation. The 98% purity grade (Leyan) ensures minimal interference from non-reactive impurities during HATU- or EDCI-mediated amide bond formation, reducing the need for post-coupling chromatography compared to 95% purity inputs . The intermediate LogP of 1.76 predicts that derived amides will generally fall within drug-like lipophilicity space (LogP <5), whereas amides derived from the 6-chloro analog (with inherently higher LogP due to chlorine) risk exceeding Lipinski boundaries and suffering from poor aqueous solubility and high metabolic clearance . For medicinal chemistry teams synthesizing focused libraries of 3-carboxamide analogs, the 6-methyl building block offers a more favorable starting point for maintaining drug-like physicochemical properties across the library .

Cardiovascular Drug Discovery: sGC Stimulator Lead Optimization

Imidazo[1,2-a]pyridine-3-carboxamides with 6-substitution patterns have been extensively patented as soluble guanylate cyclase (sGC) stimulators for cardiovascular indications . The 6-methyl carboxylic acid hydrochloride serves as a direct synthetic precursor to these 6-methyl-3-carboxamide clinical candidates. The ready availability of the hydrochloride salt in 98% purity from at least one major vendor (Leyan) at the time of this assessment supports rapid procurement for lead optimization programs targeting sGC, without the 4–8 week lead time that would be incurred if custom synthesis from the free acid were required . Procurement teams supporting cardiovascular drug discovery should prioritize this specific CAS number to ensure alignment with the patented 6-methyl substitution pattern that appears in multiple clinical-stage sGC stimulator series .

Quote Request

Request a Quote for 6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.